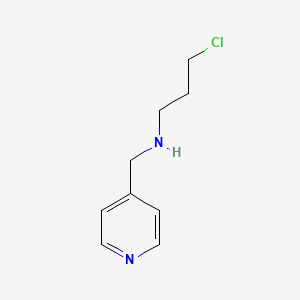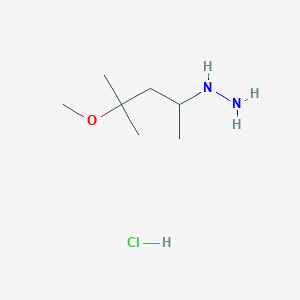
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride is a specialty compound used primarily in proteomics research. It has the molecular formula C7H19ClN2O and a molecular weight of 182.69 . This compound is known for its unique chemical structure, which includes a hydrazine group attached to a methoxy-methylpentane backbone.
Preparation Methods
The synthesis of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions.
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: This compound is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of (4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function and activity of the target molecules, making it useful in studying protein modifications and interactions .
Comparison with Similar Compounds
(4-Methoxy-4-methylpentan-2-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:
(4-Methoxy-4-methylpentan-2-yl)hydrazine dihydrochloride: This compound has a similar structure but includes an additional hydrochloride group, making it more soluble in water.
(4-Methoxy-4-methylpentan-2-yl)hydrazine: The base form of the compound without the hydrochloride group, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrazine group, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H19ClN2O |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
(4-methoxy-4-methylpentan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H18N2O.ClH/c1-6(9-8)5-7(2,3)10-4;/h6,9H,5,8H2,1-4H3;1H |
InChI Key |
QBWVCZWSUDYGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


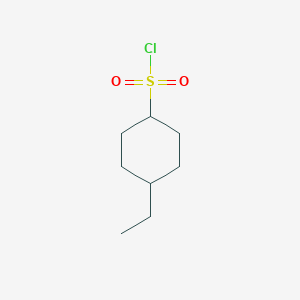

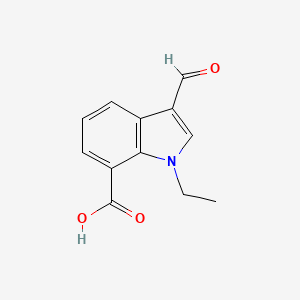
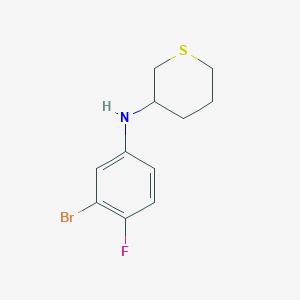


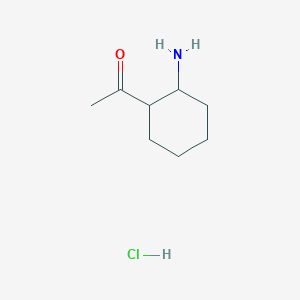
![1-[(5-Methylthiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252443.png)

![1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13252454.png)
![Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13252470.png)
![4-[(2-Methylbutyl)amino]benzamide](/img/structure/B13252477.png)
![2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13252486.png)
